![molecular formula C22H21NO4 B2889787 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2375274-00-1](/img/structure/B2889787.png)

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound . It is offered by several scientific product companies .

Synthesis Analysis

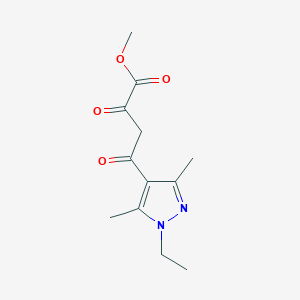

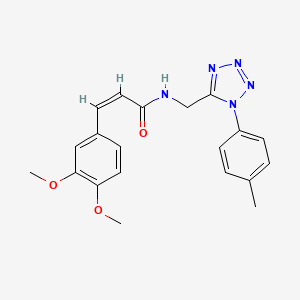

The synthesis of structural analogues of this compound has been studied . The process involves the use of spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and CHNS analyses . Another study discusses the treatment of a related compound, 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid, with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride, leading to heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods . The molecular formula of a structural analogue is C24H29N3O9S, and the molecular weight is 535.57 gm/mol .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Wissenschaftliche Forschungsanwendungen

Therapeutic Efficacy and Biochemical Roles

Carboxylic acids, including derivatives similar to 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, are extensively studied for their therapeutic properties. For instance, glycyrrhetinic acids, which are also oleanane-type triterpenes with a carboxylic acid group, have demonstrated significant biological activities, including cytotoxic, antimicrobial, enzyme inhibitory, anti-inflammatory, antioxidant, analgesic, and antiviral effects (Hussain et al., 2018). Such findings suggest a potential interest in exploring the bioactivities of structurally complex carboxylic acids like the one , underscoring the value of carboxylic acids in drug discovery and development.

Environmental Perspectives and Applications

Carboxylic acids and their derivatives are also significant in environmental science, particularly concerning the biodegradation and transformation of pollutants. Studies on the transformation and degradation of polycyclic aromatic hydrocarbons (PAHs) highlight the role of carboxylic acids in environmental processes. For example, the reduction of Cr(VI) to Cr(III) mediated by environmentally relevant carboxylic acids is a critical detoxification process, emphasizing the utility of carboxylic acids in remediation efforts (Jiang et al., 2019). Such studies provide a foundation for investigating the environmental applications of specific carboxylic acids, including those with complex structures.

Wirkmechanismus

Target of Action

The primary target of the compound “3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is currently unknown. The compound contains a carboxylic acid functional group, which is known to participate in a variety of reactions . .

Mode of Action

Carboxylic acids, in general, can undergo a variety of reactions, including redox reactions with reactive metals, neutralization reactions with alkalis, acid-base reactions with carbonates, esterification with alcohols, and reduction by lialh4 . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Without specific information about the compound’s biological targets, it is difficult to summarize the affected biochemical pathways and their downstream effects. Carboxylic acids are known to participate in a variety of biochemical reactions, including the production of esters and the formation of salts with metals, alkalis, and carbonates . These reactions could potentially influence various biochemical pathways.

Pharmacokinetics

The presence of the carboxylic acid functional group could potentially influence these properties, as carboxylic acids are known to form salts with metals, alkalis, and carbonates . These salts could potentially have different ADME properties than the parent compound.

Result of Action

The reactions that carboxylic acids can undergo, such as redox reactions, neutralization reactions, and esterification, could potentially lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could influence the ionization state of the carboxylic acid functional group, potentially affecting the compound’s reactivity . Additionally, the presence of metals, alkalis, or carbonates could lead to the formation of salts, which could alter the compound’s properties .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKUNSQFIUBFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)

![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2889720.png)

![1-[3-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2889723.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)